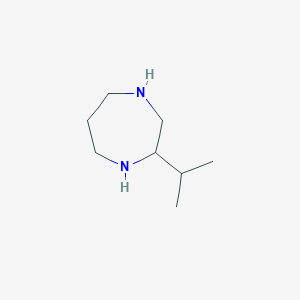

2-Isopropyl-1,4-diazepane

Description

Significance of Seven-Membered Nitrogen Heterocycles in Synthetic Chemistry

Seven-membered nitrogen heterocycles are crucial components in many bioactive natural products and pharmaceutical compounds. bohrium.com However, the development of synthetic methods for these medium-sized rings presents a significant challenge to chemists due to unique thermodynamic and kinetic factors, as well as cross-ring forces. sioc-journal.cn Traditional synthetic approaches often suffer from poor atom economy and require harsh reaction conditions. sioc-journal.cn

To overcome these challenges, researchers have developed various innovative strategies. These include:

Rhodium-Catalyzed Reactions: Enantioselective synthesis of seven-membered aza ketones has been achieved through sequential rhodium-catalyzed asymmetric allylic amination and intramolecular olefin hydroacylation. bohrium.com This method offers mild conditions, a broad substrate scope, and good functional-group tolerance. bohrium.com

Radical-Mediated Tandem Cyclization: This approach provides a simple and efficient way to construct seven-membered nitrogen/oxygen-containing heterocycles. sioc-journal.cn

Ugi Multicomponent Reaction: This reaction is a powerful tool for synthesizing complex heterocycles, including seven-membered nitrogen-containing rings, in a diversity-oriented manner. osi.lvresearchgate.net

Stannyl-Based Synthesis: An efficient synthesis of substituted (Z)-allylamines and 7-membered nitrogen heterocycles has been developed from (Z)-3-(tributylstannyl)allylamine. acs.org

These advanced synthetic methodologies have made seven-membered nitrogen heterocycles more accessible for research and development in medicinal chemistry.

Evolution of Research Perspectives on 1,4-Diazepane Core Structures

Research into 1,4-diazepane structures has evolved significantly since the initial reporting of its parent compound, homopiperazine (B121016) (hexahydro-1,4-diazepine), in 1899. A key development was the creation of a practical industrial preparation method for homopiperazine in 1961, which increased its availability for synthetic applications.

The 1,4-diazepine scaffold is considered a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that can bind to multiple, diverse biological targets. nih.gov This concept was first applied to the benzodiazepine (B76468) (BZD) scaffold, which consists of a benzene (B151609) ring fused to a diazepine (B8756704) ring. nih.gov The versatility of diazepine compounds allows them to mimic protein secondary structures, such as beta-turns and alpha-helices, expanding their potential biological applications. nih.gov

Initially recognized for their effects on the central nervous system, with derivatives used as psychoactive drugs, the scope of 1,4-diazepane research has broadened considerably. ontosight.ainih.gov Scientists have explored their potential as:

Antimicrobial agents

Anti-HIV agents nih.gov

Anticancer agents nih.govresearchgate.net

Enzyme inhibitors , targeting farnesyltransferases, kinases, and polymerases nih.govnih.gov

Ligands for G protein-coupled receptors (GPCRs) , such as melanocortin receptors nih.gov

Bromodomain inhibitors , which are involved in gene transcription regulation nih.gov

Cannabinoid receptor 2 (CB2) agonists nih.gov

This expansion highlights the sustained interest in the 1,4-diazepane core as a template for designing novel therapeutic agents. benthamscience.comnih.gov

Scope of Academic Inquiry into 2-Isopropyl-1,4-Diazepane and its Derivatives

The specific compound, this compound, is a chiral molecule that serves as a building block in synthetic chemistry. While extensive research on the broader 1,4-diazepane class exists, academic inquiry into this particular isopropyl-substituted derivative is more focused. The available data primarily pertains to its chemical properties and its use in the synthesis of more complex molecules.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1266832-28-3 | fluorochem.co.uk |

| Molecular Weight | 142.246 g/mol | fluorochem.co.uk |

| IUPAC Name | 2-(propan-2-yl)-1,4-diazepane | fluorochem.co.uk |

| LogP | 0.635 | fluorochem.co.uk |

| Purity | 98% | fluorochem.co.uk |

Research has explored the creation of various derivatives of this compound, often by modifying the nitrogen atoms at positions 1 and 4. These derivatives are typically investigated as part of larger screening libraries for potential biological activity. For instance, a recent study from June 2025 described the synthesis of 3-amino-1-isopropyl-1,5-dihydro-2H-benzo[b] bohrium.comacs.orgdiazepine-2,4(3H)-dione as part of a program to identify new treatments for Chagas disease. rsc.org

Table 2: Selected Derivatives of this compound in Research

| Compound Name | Molecular Formula | Application/Context | Source |

|---|---|---|---|

| 1-Ethyl-2-isopropyl-1,4-diazepane (B13907269) dihydrochloride | C₁₀H₂₄Cl₂N₂ | Chemical Synthesis | sigmaaldrich.comfluorochem.co.uk |

| (S)-2-isopropyl-1-(4-methoxybenzyl)-4-(2-nitrophenylsulfonyl)-1,4-diazepane | Not specified | Lead-oriented synthesis of diverse piperazine (B1678402) and 1,4-diazepane derivatives | molaid.com |

| 4-(ethoxyacetyl)-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane | Not specified | Research Compound | |

| 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyrazinyl)propanoyl]-1,4-diazepane | C₂₂H₂₉FN₄O | Research Compound |

The academic inquiry into this compound and its derivatives underscores its role as a versatile scaffold in the discovery of new chemical entities with potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2-propan-2-yl-1,4-diazepane |

InChI |

InChI=1S/C8H18N2/c1-7(2)8-6-9-4-3-5-10-8/h7-10H,3-6H2,1-2H3 |

InChI Key |

RPVNEAMNGURCMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CNCCCN1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isopropyl 1,4 Diazepane and Its Functionalized Analogues

Strategies for the Construction of the 1,4-Diazepane Ring System

The synthesis of the 1,4-diazepane scaffold is a significant area of research due to its presence in numerous biologically active compounds. Various synthetic strategies have been developed to construct this seven-membered heterocyclic ring system. These methods can be broadly categorized into intramolecular cyclization approaches and multicomponent reaction paradigms.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the formation of cyclic structures, including the 1,4-diazepane ring. This approach involves the formation of a bond between two reactive centers within the same molecule to close the ring.

A practical and efficient synthesis of chiral 1,4-diazepanes has been achieved using an intramolecular Fukuyama-Mitsunobu cyclization. thieme-connect.comresearchgate.net This method was successfully applied to the multikilogram production of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho-kinase inhibitor K-115. thieme-connect.comnewdrugapprovals.org The synthesis commences with a commercially available chiral amino alcohol, such as (S)- or (R)-2-aminopropan-1-ol. thieme-connect.com The key step involves the cyclization of an N-nosyl diamino alcohol. thieme-connect.comresearchgate.net This approach offers the advantages of mild reaction conditions and short reaction times. nih.gov

The use of a nosyl group as a protecting group for the amine is crucial for the success of the Mitsunobu reaction and allows for a more streamlined manufacturing process with retention of optical purity. newdrugapprovals.org This protocol has also been extended to the synthesis of other novel diazepane and diazocane derivatives. nih.gov

Table 1: Fukuyama-Mitsunobu Cyclization for Chiral 1,4-Diazepane Synthesis

| Starting Material | Key Intermediate | Product | Application |

|---|---|---|---|

| (S)-2-aminopropan-1-ol | N-nosyl diamino alcohol | (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | Key intermediate for Rho-kinase inhibitor K-115 |

A biocatalytic approach utilizing imine reductases (IREDs) has been developed for the asymmetric synthesis of chiral 1,4-diazepanes. acs.orgacs.org This method relies on the intramolecular reductive amination of aminoketone precursors. acs.orgresearchgate.net Several enantiocomplementary IREDs have been identified, enabling the synthesis of both (R)- and (S)-enantiomers of substituted 1,4-diazepanes with high enantioselectivity. acs.orgacs.org For instance, the synthesis of (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole was achieved with high enantiomeric excess. acs.org

The catalytic efficiency of these enzymes can be significantly improved through protein engineering techniques such as saturation mutagenesis and iterative combinatorial mutagenesis. acs.orgresearchgate.net This enzymatic method provides a green and efficient alternative to traditional metal-catalyzed approaches for constructing chiral 1,4-diazepanes. researchgate.net A range of substituted 1,4-diazepanes have been synthesized with high enantiomeric excess (93% to >99%) using this biocatalytic route. acs.orgresearchgate.net

Table 2: Imine Reductase-Catalyzed Synthesis of Chiral 1,4-Diazepanes

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| 4-((2-aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-one | (R)-selective IRED (IR1) | (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | High |

| 4-((2-aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-one | (S)-selective IRED (IR25) | (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | High |

The construction of the 1,4-diazepane ring can be achieved through a domino process involving an intramolecular aza-Michael cyclization. acs.orgresearchgate.net This step- and atom-economical protocol utilizes simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.orgresearchgate.net A key step in this process is the in situ generation of an aza-Nazarov reagent, which then undergoes intramolecular aza-Michael addition to form the diazepane ring. acs.orgresearchgate.net This method has been successfully applied to the synthesis of various 1,4-diazepanes and can often be performed under solvent-free conditions. acs.org

Another approach involves a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides to efficiently prepare monocyclic 1,4-diazepinones in a single step under transition-metal-free conditions. rsc.orgresearchgate.net This reaction tolerates a variety of substituents on both the 1-azadiene and the α-halogenoacetamide, providing the desired products in good to excellent yields. rsc.org

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like substituted 1,4-diazepanes from simple starting materials in a single synthetic operation.

The Ugi four-component reaction (Ugi-4CR) has been effectively utilized in a two-step sequence to synthesize 1-sulfonyl 1,4-diazepan-5-ones. acs.orgnih.gov This approach involves an initial Ugi reaction followed by an intramolecular nucleophilic substitution. acs.orgnih.govresearchgate.net Specifically, the synthesis of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones was achieved in high yields through a Ugi-4CR followed by a Mitsunobu cyclization. nih.govresearchgate.net For aliphatic 1-sulfonyl 1,4-diazepan-5-ones, different cyclization conditions, such as using sulfuryl diimidazole, were employed. nih.govresearchgate.net

The Ugi-4CR has also been applied to the synthesis of diverse 1,4-benzodiazepine (B1214927) scaffolds. nih.gov For example, using aminophenylketones as the amine component, along with an isocyanide, Boc-glycinal, and a carboxylic acid, a library of 1,4-benzodiazepines was generated. nih.gov Microwave irradiation has been shown to significantly reduce the reaction times for the Ugi-4CR in these syntheses. nih.gov

Isocyanide-Based Multicomponent Syntheses

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for the rapid assembly of complex molecules from simple starting materials. nih.govorganic-chemistry.org These reactions offer high atom economy and the ability to generate diverse molecular scaffolds. beilstein-journals.org

The Ugi four-component reaction (U-4CR) involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide product. nih.govnih.gov In principle, the synthesis of a 2-isopropyl-1,4-diazepane precursor could be envisioned through a Ugi reaction. For instance, a suitably protected 1,3-diaminopropane (B46017) derivative could act as the amine component. Subsequent cyclization of the Ugi product would lead to the desired diazepane ring. While the Ugi reaction is versatile, its application to the direct synthesis of this compound has not been extensively detailed in the reviewed literature. However, a Ugi-deprotection-cyclization (UDC) strategy has been successfully employed for the synthesis of related 1,4-thienodiazepine-2,5-diones, where a valine methyl ester hydrochloride was used as a component, introducing an isopropyl group at the 3-position of the final diazepine (B8756704) ring. nih.gov This suggests the feasibility of incorporating an isopropyl group at the desired position using appropriate building blocks.

The Passerini three-component reaction (P-3CR) is another significant IMCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. organic-chemistry.org This reaction could potentially be used to construct key intermediates that, after further transformations, lead to the this compound core. The applicability of the Passerini reaction to the synthesis of the target compound would depend on the strategic design of precursors and subsequent cyclization steps.

A notable application of IMCRs in the synthesis of related diazepine systems is the one-pot synthesis of 1,4-benzodiazepin-2-ones. acs.org This approach utilizes a Ugi four-component condensation followed by an intramolecular cyclization, demonstrating the power of MCRs in building such heterocyclic scaffolds. Although not a direct synthesis of this compound, this methodology highlights the potential of isocyanide-based reactions in accessing functionalized diazepine cores.

Table 1: Key Features of Isocyanide-Based Multicomponent Reactions

| Reaction | Components | Product | Potential for this compound Synthesis |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Bis-amide | Precursor synthesis followed by cyclization. nih.govnih.gov |

| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | Intermediate synthesis for subsequent elaboration and cyclization. organic-chemistry.org |

Ring Transformation and Expansion Methodologies

Ring transformation and expansion reactions provide alternative pathways to seven-membered heterocyclic systems like 1,4-diazepanes, often starting from more readily available smaller rings.

The Schmidt reaction is a well-established method for the ring expansion of cyclic ketones to lactams. The reaction of N-alkyl-4-piperidones with hydrazoic acid can yield N¹-alkyl-1,4-diazepin-5-ones. researchgate.net This approach could theoretically be adapted to synthesize a this compound derivative by starting with a suitably substituted piperidone.

The Beckmann rearrangement of ketoximes is another classical ring expansion reaction that can be used to synthesize lactams. masterorganicchemistry.com This reaction has been employed in the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. kchem.org The rearrangement is typically promoted by acid and involves the migration of a group anti-periplanar to the oxime's leaving group. The choice of starting ketoxime is crucial for controlling the regioselectivity of the ring expansion. While a general method, its specific application to produce this compound is not prominently featured in the surveyed literature.

The aza-Wittig reaction has also been utilized in the synthesis of benzodiazepines. A catalytic aza-Wittig reaction of acyl azide (B81097) intermediates, generated from carboxylic acid derivatives, can lead to the formation of 1,4-benzodiazepin-5-ones. beilstein-journals.org This type of ring-closing strategy could potentially be applied to acyclic precursors to form the 1,4-diazepane ring.

More recently, base-promoted ring expansion of 3-aminoquinoline-2,4-diones has been reported to furnish 1,4-benzodiazepine-2,5-diones. researchgate.net This transformation proceeds under mild conditions and offers a novel route to the benzodiazepine (B76468) scaffold. The applicability of such a rearrangement to the synthesis of a non-fused this compound would require significant substrate modification.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral this compound is of high interest, as the stereochemistry often plays a crucial role in the biological activity of drug candidates.

A common and effective strategy for the synthesis of enantiomerically pure compounds is to utilize readily available chiral starting materials from the "chiral pool." Natural amino acids are excellent chiral precursors. For the synthesis of (S)-2-isopropyl-1,4-diazepane, the natural amino acid (S)-valine is an ideal starting material due to the presence of the required isopropyl group at the α-position with the correct stereochemistry.

A reported synthesis of a natural product, terretrione D, which is (3S,6S)-6-benzyl-3-isopropyl-1-methyl-1,4-diazepane-2,5,7-trione, confirmed the incorporation of an L-valine residue into the 1,4-diazepane ring. mdpi.com Although this example leads to a more complex, oxidized derivative, it demonstrates the principle of using valine as a chiral building block.

A general approach starting from an enantiomerically pure amino acid, such as (S)-valine, would typically involve a sequence of reactions including protection of the amino and carboxyl groups, coupling with a three-carbon unit containing two nitrogen functionalities (or precursors thereof), and subsequent cyclization to form the seven-membered ring.

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, allowing for the creation of chiral centers with high enantioselectivity from prochiral substrates.

Biocatalytic reductive amination has emerged as a green and efficient method for the synthesis of chiral amines, including cyclic structures. Imine reductases (IREDs) have been successfully used for the intramolecular asymmetric reductive amination of aminoketone precursors to afford chiral 1,4-diazepanes with high enantiomeric excess. researchgate.net This methodology could be directly applied to the synthesis of enantiomerically pure this compound by designing the appropriate aminoketone precursor bearing an isopropyl group.

Solid-phase organic synthesis (SPOS) is a valuable technique for the preparation of compound libraries and can be adapted for the synthesis of chiral heterocyclic scaffolds. The synthesis of chiral, non-racemic 1,2,4-trisubstituted 1,4-diazepanes on a solid support has been demonstrated. scilit.com In this approach, (S)-configured amino acids, such as (S)-alanine and (S)-leucine, were attached to the solid support. A sequence of reactions on the resin, followed by cleavage, afforded the desired 1,4-diazepane derivatives.

This methodology could be directly extended to the synthesis of this compound derivatives by using (S)-valine as the starting amino acid attached to the solid support. The solid-phase approach allows for the systematic variation of substituents at other positions of the diazepane ring, facilitating the generation of diverse compound libraries for biological screening. pnas.org

Table 2: Comparison of Stereoselective Synthetic Strategies

| Strategy | Key Features | Starting Materials | Advantages |

| Chiral Pool | Utilizes naturally occurring chiral molecules. | (S)-Valine | Readily available, predictable stereochemistry. |

| Asymmetric Catalysis | Employs chiral catalysts to induce enantioselectivity. | Prochiral aminoketones | High enantiomeric excess, catalytic nature. |

| Solid-Phase Synthesis | Reactions are performed on a solid support. | Resin-bound (S)-valine | Amenable to library synthesis, simplified purification. |

Precursor Chemistry and Starting Material Transformations for this compound Synthesis

The synthesis of this compound relies on the availability of suitable precursors that can be assembled to form the seven-membered ring. The choice of starting materials is dictated by the chosen synthetic strategy.

For chiral pool-based approaches , the primary precursor is (S)-valine or its derivatives (e.g., valine methyl ester). The synthesis involves transformations of the amino and carboxylic acid functionalities to allow for the introduction of the remaining atoms of the diazepane ring. This often involves reduction of the carboxylic acid to an alcohol, followed by conversion to a leaving group, or reductive amination of the amino group.

For asymmetric catalytic strategies , the key precursor is a prochiral aminoketone . For the synthesis of this compound, this would be a compound of the type H₂N-(CH₂)₃-CO-CH(CH₃)₂ or a protected version thereof. The synthesis of this precursor might involve the acylation of an organometallic reagent with a suitable carboxylic acid derivative or other standard methods for ketone synthesis.

In ring expansion methodologies , the precursors would be substituted piperidines or piperidones . For instance, a 3-isopropyl-4-piperidone could serve as a precursor in a Schmidt or Beckmann rearrangement.

The synthesis of functionalized analogues often involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to selectively mask one of the nitrogen atoms during the synthesis, allowing for differential functionalization of the two nitrogens in the diazepane ring. google.com The synthesis of N-Boc-2-isopropyl-1,4-diazepane would be a key step in many synthetic routes towards more complex derivatives.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound and its functionalized analogues is a critical area of research, with significant efforts directed towards the optimization of reaction conditions to maximize yields and purity. The strategic selection of catalysts, solvents, and reaction temperatures plays a pivotal role in the efficiency of these synthetic routes.

A notable advancement in this field is the use of palladium-catalyzed decarboxylative allylic alkylation to create chiral gem-disubstituted diazaheterocycles. caltech.edu For instance, in the synthesis of related diazepanone structures, the choice of ligand and solvent has been shown to be crucial for achieving high enantioselectivity. google.com Initial conditions using a (S)-(CF3)3-t-BuPHOX ligand and a Pd2(pmdba)3 catalyst in toluene (B28343) for a model substrate resulted in a 76% enantiomeric excess (ee). google.com By exploring other ligands and examining the solvent's effect, it was discovered that a 2:1 mixture of hexanes and toluene provided both high yield and high enantioselectivity. google.com

In the context of producing polysubstituted 1,4-diaza-2-keto-cycloheptanes, a "cyanohydrin acetate (B1210297) synthesis" has been developed. google.com This reaction, which involves a substituted 1,3-propanediamine, a cyanohydrin acetate, a haloform, and an alkali metal hydroxide, is accelerated by a phase transfer catalyst. google.com The choice of catalyst, which can be a polyether, an onium salt, or a tertiary amine, is critical for the reaction's efficiency. google.com

Furthermore, the synthesis of 1,4-diazepane derivatives through domino reactions, such as a nucleophilic addition/dehydration/cyclization/H+ shift sequence, demonstrates the influence of reaction conditions on product selectivity. sioc-journal.cn Studies on the synthesis of benzo[b] caltech.edud-nb.infodiazepines have shown that by carefully controlling parameters like the solvent and temperature, the formation of a single desired product can be maximized. sioc-journal.cnbeilstein-journals.org For instance, screening various solvents revealed that ethanol (B145695) at 78°C provided a 56% yield of the target pyrrole-fused dibenzoxazepine, while solvent-free conditions at 100°C increased the yield to 70%. beilstein-journals.org

The following tables provide a summary of optimized reaction conditions from various studies, illustrating the impact of different parameters on product yields.

Table 1: Optimization of Reaction Conditions for Pyrrole-Fused Dibenzoxazepine Synthesis beilstein-journals.org

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CH2Cl2 | 25 | 24 | 0 |

| 2 | CH2Cl2 | 40 | 24 | 23 |

| 3 | CH3CN | 82 | 24 | 36 |

| 4 | EtOH | 78 | 24 | 56 |

| 10 | --- | 80 | 2 | 62 |

| 11 | --- | 90 | 2 | 65 |

| 12 | --- | 100 | 2 | 70 |

| 13 | --- | 110 | 2 | 70 |

Table 2: Optimization of Ligands and Solvents for Decarboxylative Asymmetric Allylic Alkylation caltech.edugoogle.com

| Entry | Ligand | Solvent | Yield (%) | ee (%) |

| 1 | L1 ((S)-(CF3)3-t-BuPHOX) | Toluene | 50 | 40 |

| 2 | L2 ((S)-t-BuPHOX) | Toluene | 61 | 68 |

| 3 | L3 ((S,S)-ANDEN-Ph Trost) | Toluene | - | - |

| 4 | L1 | Dioxane | - | - |

| 5 | L1 | THF | - | - |

| 6 | L1 | 2:1 Hexanes-Toluene | High | High |

These findings underscore the necessity of empirical optimization of reaction parameters for the synthesis of this compound and its analogues to achieve desired yields and stereoselectivity.

Advanced Characterization and Analytical Methods

Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for providing detailed insights into the molecular structure and dynamic behavior of 2-Isopropyl-1,4-diazepane.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₈H₁₈N₂), HRMS provides an exact mass measurement, typically with an error of less than 5 ppm, which allows for the confident determination of its molecular formula. This technique is superior to low-resolution mass spectrometry as it can distinguish between compounds with the same nominal mass but different elemental formulas.

In a typical analysis, the compound would be ionized using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺. The high-resolution analyzer, such as an Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, then measures the m/z value of this ion. semanticscholar.org This experimental value is compared against the theoretical exact mass to confirm the elemental composition. nih.gov While specific fragmentation studies for this compound are not widely published, HRMS/MS experiments could further elucidate the structure by analyzing the exact masses of fragment ions, providing definitive structural confirmation. researchgate.net

| Parameter | Value |

| Molecular Formula | C₈H₁₈N₂ |

| Theoretical Exact Mass ([M]) | 142.14700 u |

| Typical HRMS Ion (ESI+) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 143.15428 u |

| Required Mass Accuracy | < 5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Dynamic NMR, 2D-EXSY)

While standard ¹H and ¹³C NMR are used for basic structural assignment, advanced NMR techniques are required to study the complex conformational dynamics of the flexible seven-membered diazepane ring. This ring can exist in multiple conformations, such as chair and twist-boat forms, which are often in rapid equilibrium at room temperature. nih.gov

Dynamic NMR (DNMR) studies involve recording spectra at various temperatures. At elevated temperatures, the rate of conformational exchange is fast on the NMR timescale, resulting in averaged, sharp signals. As the temperature is lowered, the rate of this exchange slows down. If the exchange rate becomes slow enough, separate signals for the axial and equatorial protons in the different conformations can be observed, a phenomenon known as decoalescence. By analyzing the line shapes and coalescence temperature, the energy barrier (ΔG‡) for the ring inversion process can be calculated, providing quantitative data on the molecule's flexibility.

2D Exchange Spectroscopy (2D-EXSY) is a powerful non-invasive technique for investigating chemical exchange processes. blogspot.com The pulse sequence is identical to that of a 2D NOESY experiment. chem-station.com If two protons are exchanging positions between different conformations, the 2D-EXSY spectrum will show off-diagonal peaks, or "cross-peaks," connecting the signals of the exchanging nuclei. blogspot.comchem-station.com The presence of these cross-peaks is direct evidence of conformational exchange. Furthermore, the intensity of the cross-peaks relative to the diagonal peaks is related to the rate of exchange, allowing for the determination of the exchange rate constants (k) and the associated activation free energy. This technique is particularly useful for quantifying the kinetics of dynamic processes that are too fast or complex to be fully resolved by 1D DNMR. chem-station.com

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For a substituted 1,4-diazepane, this technique would reveal the preferred conformation of the seven-membered ring in the crystal lattice. Studies on similar 1,4-diazepane derivatives have shown that the ring commonly adopts a chair or a twist-boat conformation. nih.govnih.gov

A single-crystal X-ray diffraction analysis of this compound would precisely determine the orientation of the isopropyl group (axial or equatorial) relative to the diazepane ring. The parent, unsubstituted homopiperazine (B121016) (1,4-diazepane) has been shown to exist in a pseudo-chair conformation in its crystal structure. mdpi.com In substituted derivatives, the specific conformation is influenced by the nature and position of the substituents. nih.gov

Furthermore, the analysis would elucidate the pattern of intermolecular interactions, such as hydrogen bonding, that governs the crystal packing. For this compound, the secondary amine protons (N-H) can act as hydrogen bond donors, potentially forming networks with the nitrogen lone pairs of adjacent molecules, which act as hydrogen bond acceptors. mdpi.com Understanding these interactions is crucial for comprehending the solid-state properties of the material. While a crystal structure for this compound is not publicly documented, data from a closely related compound illustrates the type of information obtained.

| Crystallographic Parameter | Illustrative Data for a Substituted 1,4-Diazepane Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Ring Conformation | Chair |

| Substituent Orientation | Equatorial |

| Key Intermolecular Interaction | N-H···N Hydrogen Bonding |

Note: Data is illustrative and based on published structures of similar 1,4-diazepane compounds. nih.gov

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical purity and, for a chiral molecule like this compound, its enantiomeric composition.

Chiral High-Performance Liquid Chromatography (HPLC)

The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee). nih.gov This separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times. mdpi.com

Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for the separation of a broad range of chiral compounds, including amines. mdpi.com The method development process involves screening different CSPs and mobile phases (both normal-phase and reversed-phase) to achieve baseline separation of the enantiomers. sigmaaldrich.com The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram.

| Parameter | Illustrative HPLC Method for Enantiomeric Separation |

| Column | Cellulose-based Chiral Stationary Phase (e.g., Chiralcel® OD-H) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Note: This table represents a hypothetical, yet typical, chiral HPLC method for separating chiral amines.

Gas Chromatography (GC)

Gas Chromatography (GC), typically with a Flame Ionization Detector (FID), is a robust and highly sensitive technique for determining the purity of volatile and thermally stable compounds like this compound. The method separates the target compound from any residual solvents, starting materials, or by-products based on differences in their boiling points and interactions with the stationary phase.

The analysis of amines by GC can be challenging due to their basicity, which can cause adsorption to active sites on the column, leading to poor peak shape (tailing). labrulez.com To overcome this, specialized columns deactivated for amine analysis are often employed. These columns typically have a stationary phase that is either basic or has been treated with a base (e.g., potassium hydroxide) to passivate active silanol (B1196071) groups. labrulez.comacs.org Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

| Component | Retention Time (min) | Area % |

| Solvent | 2.1 | 0.03 |

| Unknown Impurity 1 | 5.4 | 0.08 |

| This compound | 7.2 | 99.85 |

| Unknown Impurity 2 | 8.1 | 0.04 |

Note: The data presented is a representative example of a GC purity analysis.

Conformational Analysis and Stereochemical Dynamics

Theoretical and Experimental Studies on 1,4-Diazepane Ring Conformations

The parent 1,4-diazepane ring is a flexible seven-membered heterocycle that avoids the planar conformations disfavored by angle and torsional strain. Instead, it adopts a variety of puckered conformations, with the most stable forms being the chair and twist-boat conformations. These have been investigated through both theoretical calculations and experimental methods like NMR spectroscopy and X-ray crystallography.

Chair and Twist-Boat Conformations

The two most significant conformations of the 1,4-diazepane ring are the chair and the twist-boat forms. The chair conformation is generally the most stable, analogous to the chair conformation of cyclohexane. In this arrangement, the substituents on the ring carbons can occupy either axial or equatorial positions. The twist-boat conformation is another low-energy conformer. In some substituted 1,4-diazepanes, particularly those with N,N'-disubstitution, the twist-boat conformation has been observed as the low-energy form. nih.gov

For the parent hexahydro-1,4-diazepine, also known as homopiperazine (B121016), X-ray crystallography has shown it to exist in a pseudo-chair conformation. mdpi.com In a study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered 1,4-diazepane ring was also found to adopt a chair conformation. nih.gov

| Conformation | Relative Stability | Key Features |

| Chair | Generally most stable | Axial and equatorial substituent positions, minimizes torsional strain. |

| Twist-Boat | Slightly higher energy than chair | A flexible form that can be stabilized by certain substitution patterns. nih.gov |

Ring Inversion Barriers and Dynamics

The 1,4-diazepane ring is not static but undergoes rapid conformational changes, most notably ring inversion. This process involves the interconversion of one chair conformation into another, passing through higher-energy transition states. The energy barrier for this ring inversion is a key parameter that defines the conformational dynamics of the molecule.

For the related 1,4-benzodiazepines, which feature a fused benzene (B151609) ring, the energy barrier for ring inversion has been a subject of study. These compounds also exist as a mixture of rapidly interconverting conformational enantiomers at room temperature. The flexibility of the diazepine (B8756704) ring is a critical factor in their biological activity.

Influence of the 2-Isopropyl Substituent on Conformational Preferences

The presence of a bulky isopropyl group at the C2 position of the 1,4-diazepane ring is expected to have a significant impact on the conformational equilibrium. In a chair conformation, a large substituent will preferentially occupy the equatorial position to minimize steric hindrance with other atoms on the ring. This is a well-established principle in the conformational analysis of cyclic systems.

Therefore, for 2-Isopropyl-1,4-diazepane, the chair conformation with the isopropyl group in the equatorial position is predicted to be the most stable conformer. An axial orientation of the isopropyl group would lead to significant 1,3-diaxial interactions, which are energetically unfavorable.

The isopropyl group's presence will also influence the energy barrier to ring inversion. The steric requirements of the isopropyl group must be accommodated in the transition state for ring flipping, which could potentially alter the inversion barrier compared to the unsubstituted 1,4-diazepane.

Computational Studies on Conformational Isomerism

Computational methods, particularly density functional theory (DFT), are powerful tools for investigating the conformational isomerism of cyclic molecules like this compound. These studies can provide valuable insights into the relative energies of different conformations, the geometries of the stable conformers, and the energy barriers for their interconversion.

A typical computational study on this compound would involve:

Conformational Search: Identifying all possible low-energy conformations of the molecule.

Geometry Optimization: Calculating the precise geometry of each stable conformer.

Energy Calculations: Determining the relative energies of the conformers to predict their populations at equilibrium.

Transition State Search: Locating the transition states for conformational interconversions, such as ring inversion, and calculating the associated energy barriers.

These computational results would provide a detailed picture of the conformational landscape of this compound, complementing experimental data and providing a deeper understanding of its stereochemical dynamics.

Chemical Reactivity and Functionalization of 2 Isopropyl 1,4 Diazepane

Derivatization Strategies at Nitrogen Centers

The two nitrogen atoms in the 2-isopropyl-1,4-diazepane ring are secondary amines and thus serve as primary sites for derivatization. These modifications are crucial for modulating the compound's physicochemical properties and for building more complex molecular architectures. Common strategies include N-acylation and N-alkylation.

N-Acylation: The nitrogen atoms can be readily acylated using various acylating agents. A particularly common modification is the introduction of a tert-butoxycarbonyl (Boc) group, which serves as a protecting group. This protection strategy is often employed to control reactivity in subsequent synthetic steps. For instance, N-Boc activation has been shown to be a key step in facilitating unique rearrangements of the diazepine (B8756704) core. researchgate.netresearchgate.net Other acyl groups, such as benzoyl groups, can also be introduced. google.com

N-Alkylation: Alkylation of the nitrogen centers can be achieved using alkyl halides or through reductive amination. The synthesis of derivatives like 1-ethyl-2-isopropyl-1,4-diazepane (B13907269) highlights the feasibility of selective or exhaustive N-alkylation to introduce further diversity. sigmaaldrich.com

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl bonds, linking the diazepane ring to various aromatic systems.

These derivatizations are fundamental for constructing libraries of compounds for drug discovery, with the choice of substituent on the nitrogen atoms significantly impacting the molecule's biological activity and properties. A modular synthetic approach allows for the creation of diverse piperazines, 1,4-diazepanes, and 1,5-diazocanes from common building blocks. researchgate.net

| Derivatization Type | Reagent Example | Purpose | Reference |

| N-Acylation (Protection) | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Protection, activation for rearrangement | researchgate.netresearchgate.net |

| N-Acylation | Benzoyl Chloride | Introduction of arylcarbonyl moiety | google.com |

| N-Alkylation | Ethyl Iodide | Introduction of alkyl moiety | sigmaaldrich.com |

| N-Sulfonylation | Toluenesulfonyl Chloride | Protection, directing group | acs.org |

Functionalization at Carbon Centers

Functionalization of the carbon skeleton of the 1,4-diazepane ring is more challenging but offers a route to complex, stereodefined structures. One notable strategy involves the functionalization of a related 1,4-diazepan-5-one (B1224613) system.

A method has been developed for the enolate functionalization of protected 6-(allyloxycarbonyl)-1,4-diazepan-5-ones. google.com This process involves deprotonation at the C6 position, which is alpha to the ketone, to form an enolate. This nucleophilic enolate can then be used in subsequent reactions, such as palladium-catalyzed decarboxylative asymmetric allylic alkylation, to install substituents at the C6 position with high enantioselectivity. google.comcaltech.edu This approach allows for the construction of quaternary carbon centers within the diazepine ring system. caltech.edu

| Substrate | Catalyst/Ligand | Product | Yield | Enantiomeric Excess (ee) | Reference |

| tert-butyl (R)-6-allyl-4-benzoyl-5-oxo-1,4-diazepane-1-carboxylate | Pd2(pmdba)3 / (S)-(CF3)3-t-BuPHOX | tert-butyl (R)-6-allyl-4-benzoyl-6-methyl-5-oxo-1,4-diazepane-1-carboxylate | 93% | 90% | google.com |

Transannular Rearrangements Involving the 1,4-Diazepane Core

The seven-membered ring of the 1,4-diazepane system is conformationally flexible, which can predispose it to undergo transannular rearrangements, where a bond is formed between non-adjacent atoms across the ring. These reactions often lead to novel heterocyclic scaffolds.

A significant example is the enantiodivergent transannular rearrangement of 3-isopropyl-1,4-benzodiazepine-2,5-dione. researchgate.netresearchgate.net When this compound is activated with a Boc group at the N4 position, it undergoes a base-mediated ring contraction. This reaction furnishes a 3-aminoquinoline-2,4-dione with good to excellent enantiomeric purity. researchgate.net Interestingly, the stereochemical outcome of the product can be controlled by the choice of the base, a phenomenon attributed to the "memory of chirality." researchgate.netacs.org

Another reported rearrangement involves the transformation of a carbapenem (B1253116) core structure into a novel 1,4-diazepin-5-one scaffold. researchgate.net This organocatalyzed domino reaction proceeds with excellent diastereoselectivity, with the product's structure confirmed by X-ray diffraction and 2D-NMR. researchgate.net Gold-catalyzed reactions have also been shown to induce a 3,3-rearrangement followed by a transannular [4+3] cycloaddition in related systems, demonstrating the versatility of the diazepine core in complex transformations. beilstein-journals.org

| Starting Material | Base | Product | Key Feature | Reference |

| N-Boc-3-isopropyl-1,4-benzodiazepine-2,5-dione | Various bases (e.g., KHMDS, NaH) | 3-Aminoquinoline-2,4-dione | Enantiodivergent ring contraction | researchgate.netresearchgate.net |

| Carbapenem Core | (S)-proline (100 mol%) | 1,4-Diazepin-5-one derivative | Domino reaction, retro-Dieckmann | researchgate.net |

Mechanistic Investigations of Reactions Involving this compound

The mechanisms governing the reactivity of the 1,4-diazepane ring system have been the subject of detailed investigations, often supported by computational studies.

For the transannular ring contraction of 3-isopropyl-1,4-benzodiazepine-2,5-dione, mechanistic studies propose that N-Boc activation is crucial. researchgate.netresearchgate.net Upon deprotonation, the resulting anionic intermediate undergoes a ring contraction. The enantiodivergent outcome depending on the base is explained by the conformational equilibrium of the starting material and the memory of chirality, where the chiral information of the starting material is temporarily stored in a chiral intermediate. researchgate.net Density Functional Theory (DFT) calculations have been used to study this conformational equilibrium and support the proposed mechanism. researchgate.net

In the rearrangement of the carbapenem core to a 1,4-diazepin-5-one, a plausible mechanism involving an unactivated retro-Dieckmann condensation has been proposed. researchgate.net This is followed by a sequence of reactions leading to the final diazepinone product.

Mechanistic studies of photocatalytic reactions have also provided insights. For example, the construction of bridged 1,3-diazepanes is proposed to occur via a radical addition to a quinoline (B57606) substrate, followed by reduction to a dihydropyridine (B1217469) intermediate which then undergoes an in-situ ring closure. chemrxiv.org Photochemical studies on related diazepine systems, such as 2,3-diphenyl-1,4-diazepine, show that irradiation in isopropyl alcohol can lead to reduction of the imine bonds. cdnsciencepub.com Quantum chemical calculations have been employed to understand the pericyclic or pseudopericyclic nature of cyclization reactions in related heterocyclic systems. acs.org

Applications of 2 Isopropyl 1,4 Diazepane As a Chemical Scaffold and Ligand

Role as a Privileged Scaffold in Heterocyclic Chemistry

The concept of a privileged scaffold is central to modern medicinal chemistry, identifying core structures that can be systematically modified to interact with various receptors and enzymes. nih.govufrj.br The 1,4-diazepane framework, particularly in its fused forms like benzodiazepines, is a classic example of such a scaffold, known for its wide range of biological activities. jocpr.comresearchgate.net The conformational flexibility of the seven-membered diazepine (B8756704) ring allows it to present substituents in a variety of spatial orientations, making it an ideal template for exploring chemical space and developing new therapeutic agents.

The 2-isopropyl-1,4-diazepane variant builds upon this privileged foundation. The isopropyl group at the C2 position introduces specific steric bulk and lipophilicity, which can significantly influence the molecule's conformational preferences and its interactions with biological targets. This substitution provides a key vector for diversification. Synthetic strategies can utilize the two nitrogen atoms of the diazepine ring for further functionalization, leading to the creation of large libraries of compounds. By attaching different aryl, acyl, or alkyl groups to the nitrogen atoms, chemists can systematically modulate the electronic and steric properties of the resulting molecules to target specific biological outcomes. This approach has been successfully used to generate novel heterocyclic compounds with potential applications in various therapeutic areas. For instance, the diazepine ring can be a key synthon for creating fused-ring compounds, further expanding its structural diversity. researchgate.net

Development of Catalysts and Organocatalysts Featuring the this compound Structure

A thorough review of the current scientific literature indicates that there are no specific research articles, patents, or other publications that detail the development or application of catalysts or organocatalysts explicitly featuring the this compound structure. While the synthesis of various substituted 1,4-diazepane and 1,4-benzodiazepine (B1214927) compounds is documented, and the general principles of using chiral diamines as ligands and organocatalysts are well-established, the use of this specific isopropyl-substituted diazepane ring system in catalysis has not been reported.

Future Directions in 2 Isopropyl 1,4 Diazepane Research

Advancements in Sustainable Synthesis Protocols

Future research will likely focus on developing more environmentally benign and efficient methods for synthesizing 2-isopropyl-1,4-diazepane and its derivatives, moving away from traditional, often harsh, chemical processes.

Green Catalysis: A primary goal will be the adoption of green catalytic systems. This includes the use of heterogeneous catalysts, such as graphite (B72142) oxide, which can facilitate one-pot synthesis of related diazepine (B8756704) structures in aqueous ethanol (B145695), a greener solvent. rsc.org The development of reusable and non-toxic catalysts, like montmorillonite (B579905) K10, for key bond-forming reactions represents another promising direction. mdpi.com

Alternative Energy Sources: The application of microwave irradiation and ultrasonic waves as energy sources can significantly reduce reaction times from hours or days to mere minutes, while also improving energy efficiency. mdpi.com

Continuous Flow Chemistry: Implementing continuous flow processes for the synthesis of diazepine derivatives offers advantages in scalability, safety, and product consistency. unimi.it This technique allows for precise control over reaction parameters and can lead to higher yields and purity. The successful application of flow chemistry to produce essential medicines like diazepam demonstrates its potential for industrial-scale production. mdpi.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a key principle of green chemistry, will be prioritized. This includes exploring novel synthetic routes from versatile building blocks like N-propargylamines, which offer high atom economy. rsc.org

Table 1: Comparison of Conventional vs. Sustainable Synthesis Approaches

| Feature | Conventional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Catalysts | Often stoichiometric, toxic reagents | Reusable, non-toxic heterogeneous catalysts (e.g., clays, oxides) rsc.orgmdpi.com |

| Solvents | Volatile organic compounds (VOCs) | Water, ethanol, ionic liquids, or solvent-free conditions rsc.orgmdpi.com |

| Energy | Prolonged heating with conventional methods | Microwave irradiation, sonication for rapid heating mdpi.com |

| Process | Batch processing | Continuous flow manufacturing for better control and scalability unimi.it |

| Efficiency | Often generates significant waste | High atom economy, reduced waste generation rsc.org |

Exploration of Novel Chemical Reactivity and Transformations

The this compound scaffold provides a versatile platform for generating diverse chemical entities. Future studies will delve into its reactivity to construct novel molecular architectures.

Ring Functionalization and Expansion: Research into the selective functionalization of the diazepine ring will be crucial. This could involve developing methods for intramolecular C-N bond coupling to create fused heterocyclic systems. nih.gov Furthermore, ring-opening reactions of related fused-ring structures could yield a variety of functionalized 1,4-diazepine derivatives. nih.gov

Scaffold for Complex Molecules: The diazepine core can serve as a key intermediate for synthesizing more complex fused-ring compounds, such as triazolo-, oxadiazolo-, and furanobenzodiazepines. nih.gov The strategic placement of the isopropyl group could influence the stereochemistry and biological activity of these resulting molecules.

Condensation Reactions: One-pot condensation reactions between o-phenylenediamines and carbonyl compounds are a common method for synthesizing benzodiazepines. nih.gov Future work could adapt these methods for this compound, exploring its condensation with various aldehydes and ketones to create a library of new derivatives. mdpi.com

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagents/Catalysts | Potential Products |

|---|---|---|

| Intramolecular Cross-Coupling | CuI/N,N-dimethylglycine nih.gov | Fused polycyclic diazepine derivatives |

| Ring-Opening Reactions | Nucleophiles (e.g., NaN₃, KCN) nih.gov | Functionalized 1,4-diazepine derivatives |

| Cyclocondensation | Various aldehydes and ketones nih.gov | Novel substituted 1,4-diazepine analogs |

| N-Alkylation/Arylation | Alkyl/aryl halides | N-substituted diazepane derivatives |

Innovative Applications in Material Science and Supramolecular Chemistry

The nitrogen atoms within the this compound ring offer excellent coordination sites for metal ions, suggesting potential applications in material science.

Coordination Polymers and MOFs: The diazepine derivative could act as a ligand for the construction of coordination polymers or metal-organic frameworks (MOFs). N-heterocyclic ligands are known to be effective in forming such materials. mdpi.com The isopropyl group could influence the resulting framework's porosity and guest-binding properties.

Supramolecular Assemblies: The potential for hydrogen bonding via the N-H groups could be exploited in the design of self-assembling supramolecular structures. These assemblies could have applications in areas such as sensing, catalysis, or drug delivery.

Dyes and Functional Materials: Benzodiazepine (B76468) derivatives have found use as dyes for acrylic fibers. nih.gov Future research could investigate whether derivatives of this compound exhibit interesting photophysical properties for applications in functional materials.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of novel compounds. nih.gov These computational tools can accelerate the design of this compound derivatives with specific, desirable properties.

Property Prediction: ML models can be trained to predict various physicochemical and biological properties of molecules based on their structure. nih.govchemrxiv.org This would allow for the virtual screening of large libraries of potential this compound derivatives to identify candidates with optimal characteristics for a given application, be it in medicine or material science. nih.govnih.gov

De Novo Design: AI, particularly through methods like variational autoencoders, can be used for the de novo design of novel molecules. nih.gov By providing desired parameters, these models could generate entirely new this compound-based structures that are predicted to have high efficacy or specific material properties.

Computational Insights: Molecular dynamics simulations and other computational methods can provide deep insights into how these molecules interact with biological targets or assemble into larger structures. nih.govnih.gov This understanding can guide the rational design of next-generation compounds.

Table 3: Application of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Property Prediction | Using ML algorithms to forecast properties like solubility, toxicity, and binding affinity from the molecular structure. nih.govchemrxiv.orgnih.gov | Rapid identification of promising candidates and reduction of experimental costs. |

| ***De Novo* Design** | Generating novel molecular structures with desired properties using generative AI models. nih.gov | Discovery of innovative compounds beyond existing chemical space. |

| Synthesis Planning | Predicting optimal reaction pathways and conditions for synthesizing target molecules. | Acceleration of the synthesis process and improvement of yields. |

| Mechanism Elucidation | Employing computational simulations to understand molecular interactions at an atomic level. nih.govnih.gov | Facilitating rational, structure-based design of new derivatives. |

Q & A

Q. What are the common synthetic routes for 2-Isopropyl-1,4-diazepane, and how can purity be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution reactions using 1,3-dibromopropane and N,N'-di-substituted ethylenediamine derivatives. For example, 1,4-ditosyl-1,4-diazepane is synthesized via refluxing N,N′-bis(p-toluenesulfonyl)ethylenediamine with 1,3-dibromopropane in acetonitrile/DMF, followed by recrystallization for purity . Key optimization steps include controlling reaction temperature (80–100°C), solvent polarity (acetonitrile/DMF ratio), and post-synthetic purification via column chromatography or recrystallization. Purity is validated using HPLC or NMR, ensuring residual solvents and byproducts (e.g., unreacted tosyl groups) are minimized .

Q. How is X-ray crystallography applied to resolve the structural conformation of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and torsional parameters. For instance, in 1,4-ditosyl-1,4-diazepane, SCXRD revealed a chair-like diazepane ring with disordered C8 and C9 atoms (occupancy ratio 0.466:0.534) stabilized by intramolecular C–H⋯O hydrogen bonds. Refinement protocols (e.g., riding hydrogen models, anisotropic displacement parameters) are critical for resolving atomic displacement ambiguities. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

Advanced Research Questions

Q. How does conformational flexibility in this compound derivatives influence receptor binding affinity?

- Methodological Answer : Conformational analysis via computational modeling (e.g., density functional theory) and NMR dynamics experiments can identify low-energy conformers. For example, N,N-disubstituted-1,4-diazepanes exhibit axial-equatorial isomerism, which impacts interactions with orexin receptors. Pharmacophore mapping shows that substituents at the isopropyl group stabilize a "pseudo-axial" conformation, enhancing hydrophobic interactions with receptor pockets. Comparative studies using constrained analogs (e.g., tert-butyl carboxylates) validate these findings .

Q. What strategies resolve contradictions in pharmacological data for this compound efflux pump inhibition?

- Methodological Answer : Contradictions in efflux inhibition (e.g., varying IC50 values across bacterial strains) are addressed by:

- Mechanistic assays : Use fluorescent substrates (e.g., ethidium bromide) to quantify efflux kinetics in E. coli strains with/without AcrAB-TolC pumps.

- Structural analogs : Compare 2-isopropyl derivatives with 1-benzyl-1,4-diazepane to isolate steric/electronic effects.

- Transcriptomic profiling : Assess overexpression of efflux pump genes under sub-inhibitory concentrations.

Discrepancies often arise from strain-specific pump expression or solvent effects (e.g., DMSO vs. aqueous buffers), necessitating standardized assay conditions .

Q. How can researchers optimize experimental conditions for handling this compound in biological assays?

- Methodological Answer :

- Solubility : Use co-solvents like DMSO (≤1% v/v) to avoid cytotoxicity. Pre-dissolve in DMSO and dilute in assay buffer.

- Stability : Store lyophilized compounds at −80°C under argon. Monitor degradation via LC-MS (e.g., check for hydrolysis of the diazepane ring).

- Safety : Follow OSHA guidelines for handling aerosols (e.g., use fume hoods, PPE). Acute toxicity data (e.g., LD50) should guide waste disposal protocols .

Ethical and Reporting Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.